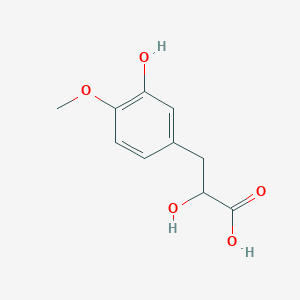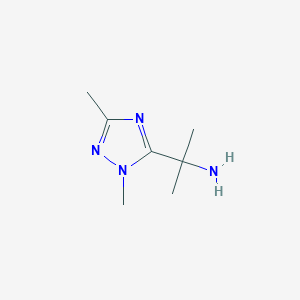
Methyl 1-amino-3,6,9,12-tetraoxapentadecan-15-oate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 1-amino-3,6,9,12-tetraoxapentadecan-15-oate is a compound that belongs to the class of polyethylene glycol (PEG) derivatives. This compound is characterized by its unique structure, which includes multiple ether linkages and an amino group. It is often used in various scientific and industrial applications due to its biocompatibility and versatility.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of methyl 1-amino-3,6,9,12-tetraoxapentadecan-15-oate typically involves a multi-step process starting from tetraethylene glycol. The synthetic route includes the following steps :
Esterification: Tetraethylene glycol is esterified to introduce the ester functional group.
Mesylation: The hydroxyl groups are converted to mesylates to make them better leaving groups.
Azide Substitution: The mesylates are then substituted with azide groups.
Reduction: The azide groups are reduced to amines.
Hydrolysis: The ester groups are hydrolyzed to yield the final product.
All reaction conditions are optimized to ensure high yields and purity of the final product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure cost-effectiveness and scalability. The use of continuous flow reactors and automated systems can further enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 1-amino-3,6,9,12-tetraoxapentadecan-15-oate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oxides.
Reduction: The ester group can be reduced to alcohols.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like halides and amines are commonly used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group can yield nitro compounds, while reduction of the ester group can produce alcohols .
Applications De Recherche Scientifique
Methyl 1-amino-3,6,9,12-tetraoxapentadecan-15-oate has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex molecules.
Biology: Employed in the modification of biomolecules for enhanced stability and solubility.
Medicine: Utilized in drug delivery systems due to its biocompatibility and ability to form stable conjugates with therapeutic agents.
Industry: Applied in the production of polymers and surfactants
Mécanisme D'action
The mechanism of action of methyl 1-amino-3,6,9,12-tetraoxapentadecan-15-oate involves its interaction with various molecular targets. The amino group can form hydrogen bonds and electrostatic interactions with biological molecules, while the ether linkages provide flexibility and solubility. These interactions facilitate the compound’s incorporation into drug delivery systems and its ability to modify biomolecules .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-amino-3,6,9,12-tetraoxapentadecan-15-oic acid
- tert-Butyl 1-amino-3,6,9,12-tetraoxapentadecan-15-oate
Uniqueness
Methyl 1-amino-3,6,9,12-tetraoxapentadecan-15-oate is unique due to its specific ester functional group, which provides distinct reactivity and solubility properties compared to its analogs. This uniqueness makes it particularly useful in applications requiring precise control over molecular interactions and stability .
Propriétés
Formule moléculaire |
C12H25NO6 |
|---|---|
Poids moléculaire |
279.33 g/mol |
Nom IUPAC |
methyl 3-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]propanoate |
InChI |
InChI=1S/C12H25NO6/c1-15-12(14)2-4-16-6-8-18-10-11-19-9-7-17-5-3-13/h2-11,13H2,1H3 |
Clé InChI |
VLFKACRIAGHXGG-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)CCOCCOCCOCCOCCN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


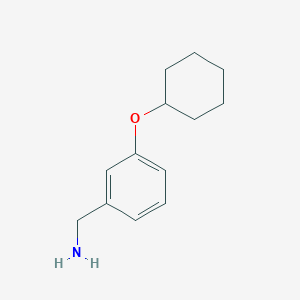
![((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)carbamoyl)-l-proline](/img/structure/B13541039.png)
![[4-Bromo-2-(dimethylphosphoryl)phenyl]methanamine](/img/structure/B13541040.png)


![Methyl 2,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole-4-carboxylate](/img/structure/B13541053.png)
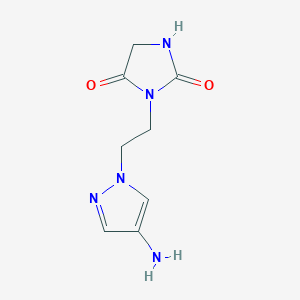
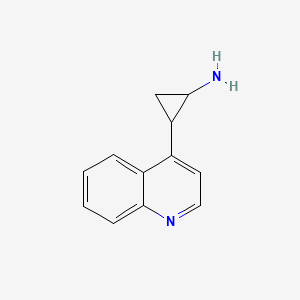

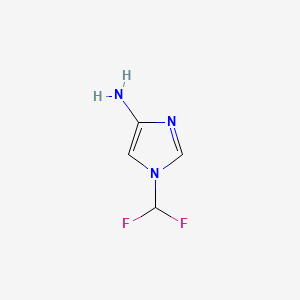

![Ethyl 3-[(4-aminocyclohexyl)carbamoyl]propanoate](/img/structure/B13541084.png)
